N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a furan moiety, a piperazine ring, and a benzodioxine structure. Its chemical formula is , and it has a molecular weight of approximately 450.5 g/mol .
This compound falls under the category of sulfonamides, which are known for their antibacterial properties. It also contains elements typical of psychoactive compounds due to the presence of the piperazine structure, which is often associated with central nervous system activity.
The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding reaction conditions (temperature, solvents used) and purification methods (chromatography techniques) are critical to optimize yield and purity.
The molecular structure of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be represented using various structural notations. The compound features:
The compound has a molecular formula of and a molecular weight of 450.5 g/mol. Its structural representation can be visualized using SMILES notation: COc1ccc(N2CCN(C(CNC(=O)c3ccc([N+](=O)[O-])cc3)c3ccco3)CC2)cc1 .
The reactivity of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be assessed through various chemical reactions:
Technical details regarding these reactions would involve specific reagents used, reaction times, and yields obtained.
The mechanism of action for N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is likely multifaceted due to its complex structure.
Data on binding affinities and kinetic studies would provide further insight into its pharmacodynamics.
The physical properties of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide include:
Chemical properties include:
Relevant data such as melting point and boiling point are often not specified but are crucial for practical applications in laboratory settings.
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has potential applications in:
The ongoing research into this compound's properties may yield significant advancements in therapeutic applications within medicinal chemistry.
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: